molecular formula C16H10ClNO2 B15063492 4-(3-Chloroanilino)-1,2-naphthalenedione CAS No. 75140-02-2

4-(3-Chloroanilino)-1,2-naphthalenedione

Cat. No.: B15063492
CAS No.: 75140-02-2
M. Wt: 283.71 g/mol
InChI Key: MMOSKPXRCBLZDG-UHFFFAOYSA-N
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Description

4-(3-Chloroanilino)-1,2-naphthalenedione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-1,2-naphthalenedione typically involves the condensation of 3-chloroaniline with 1,2-naphthoquinone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the product. The purification steps may include distillation, crystallization, and filtration to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Naphthohydroquinone.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloroanilino)-1,2-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells. The pathways involved may include the inhibition of epidermal growth factor receptor (EGFR) and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloroanilino)-1,2-naphthalenedione stands out due to its unique naphthoquinone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

75140-02-2

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

4-(3-chloroanilino)naphthalene-1,2-dione

InChI

InChI=1S/C16H10ClNO2/c17-10-4-3-5-11(8-10)18-14-9-15(19)16(20)13-7-2-1-6-12(13)14/h1-9,18H

InChI Key

MMOSKPXRCBLZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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